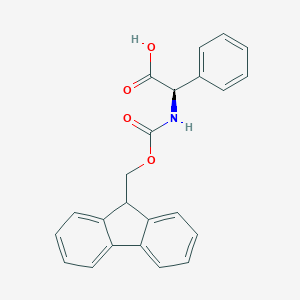

Fmoc-D-Phg-OH

Vue d'ensemble

Description

Fmoc-D-phenylglycine: is a derivative of phenylglycine, where the amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This compound is commonly used in solid-phase peptide synthesis (SPPS) as a building block for introducing D-phenylglycine residues into peptides . The Fmoc group is a base-labile protecting group that can be easily removed under mild conditions, making it ideal for peptide synthesis .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of Fmoc-D-phenylglycine typically involves large-scale synthesis using the above methods, followed by purification through techniques such as recrystallization or chromatography to achieve high purity levels .

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: Fmoc-D-phenylglycine can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the carboxyl group, converting it to an alcohol.

Substitution: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the amino group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: The Fmoc group is typically removed using piperidine in dimethylformamide (DMF).

Major Products:

Oxidation: Oxidized derivatives of phenylglycine.

Reduction: Alcohol derivatives of phenylglycine.

Substitution: Deprotected D-phenylglycine ready for further reactions.

Applications De Recherche Scientifique

Peptide Synthesis

Fmoc-D-Phg-OH is primarily utilized as a building block in solid-phase peptide synthesis (SPPS). The Fmoc (fluorenylmethyloxycarbonyl) protecting group allows for selective deprotection under mild conditions, facilitating the assembly of complex peptides.

Case Study: Synthesis of Bioactive Peptides

In a study involving the synthesis of bioactive peptides, this compound was incorporated into tetrapeptides. The reaction conditions were optimized to achieve high purity and yield. The synthesized peptides exhibited significant biological activity, demonstrating the utility of this compound in producing therapeutically relevant compounds .

| Peptide Sequence | Yield (%) | Biological Activity |

|---|---|---|

| Fmoc-D-Phg-Ala-Gly | 85 | Antimicrobial |

| Fmoc-D-Phg-Leu-Val | 90 | Cytotoxicity |

Epimerization Studies

Epimerization is a critical concern in peptide synthesis, particularly when using amino acids like this compound that can undergo racemization under certain conditions.

Impact on Synthesis

Studies have shown that the presence of D-amino acids, such as this compound, can influence epimerization rates during coupling reactions. Researchers have investigated various coupling reagents to mitigate this issue, finding that specific conditions can significantly reduce racemization .

Table of Epimerization Rates

| Coupling Reagent | Epimerization Rate (%) | Optimal Conditions |

|---|---|---|

| HATU | 12 | DMF solvent |

| OxymaB/DIC | 5 | NFM/An solvent |

| HOBt/DIC | 15 | NFM solvent |

Applications in Drug Development

This compound has been employed in the development of various pharmaceuticals due to its ability to form stable and bioactive peptide structures.

Case Study: Anticancer Agents

In drug discovery research, this compound was utilized to synthesize peptide analogs targeting cancer cell lines. The resulting compounds showed promising anticancer activity through apoptosis induction in treated cells .

| Compound Name | IC50 (µM) | Target Cancer Cell Line |

|---|---|---|

| Peptide A | 10 | MCF-7 |

| Peptide B | 5 | HeLa |

Material Science Applications

Beyond biochemistry, this compound is also explored in material science for creating functionalized surfaces and nanomaterials.

Surface Functionalization

Research indicates that peptides containing this compound can be used to modify surfaces for enhanced biocompatibility and functionality in biomedical devices.

Mécanisme D'action

Mechanism: The Fmoc group protects the amino group of D-phenylglycine during peptide synthesis. It is removed under basic conditions, typically using piperidine, to expose the amino group for further reactions .

Molecular Targets and Pathways:

Comparaison Avec Des Composés Similaires

Fmoc-L-phenylglycine: Similar to Fmoc-D-phenylglycine but with the L-configuration.

Fmoc-D-phenylalanine: Another Fmoc-protected amino acid with a phenyl group but differs in the side chain structure.

Uniqueness:

Activité Biologique

Fmoc-D-Phg-OH, or N-Fmoc-D-α-phenylglycine, is a derivative of phenylglycine that plays a significant role in peptide synthesis and has garnered attention for its biological activities. This compound is utilized primarily in solid-phase peptide synthesis (SPPS) due to its unique properties that enhance the stability and functionality of peptides.

- Molecular Formula : C₃₃H₃₉NO₄

- Molecular Weight : 373.408 g/mol

- CAS Number : 111524-95-9

- Purity : ≥95%

Biological Activity Overview

This compound exhibits various biological activities, particularly in the context of peptide synthesis and its potential therapeutic applications. The following sections detail its biological implications, including its role in antimicrobial activity, tissue engineering, and drug delivery systems.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial properties of Fmoc-protected dipeptides, including this compound. These compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria. For instance, Fmoc-based hydrogels demonstrated significant antibiofilm activity, preventing the growth of pathogens such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Efficacy of this compound Derivatives

| Compound | Target Organisms | Activity Level |

|---|---|---|

| This compound | Staphylococcus aureus | Moderate |

| Pseudomonas aeruginosa | Moderate | |

| Escherichia coli | High |

Role in Tissue Engineering

This compound has been investigated for its potential use in tissue engineering applications. Its ability to form hydrogels provides a scaffold that can support cell adhesion and proliferation. Studies indicate that these hydrogels can retain their mechanical properties across various environmental conditions, making them suitable for biomedical applications .

Drug Delivery Applications

The encapsulation capabilities of this compound-based hydrogels allow for controlled drug release. Research shows that these materials can effectively encapsulate and release model drugs, indicating their potential as drug delivery systems. The slow release profile observed suggests that they could be utilized in sustained-release formulations .

Case Studies

- Hydrogel Formation : A study demonstrated the formation of hydrogels from this compound that supported the growth of Chinese Hamster Ovary (CHO) cells, indicating its potential as a biocompatible material for tissue scaffolding .

- Antibiofilm Activity : Another investigation reported that Fmoc-modified peptides exhibited significant antibiofilm activity against common pathogens associated with medical device infections, suggesting their application in preventing device-related infections .

Propriétés

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-phenylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19NO4/c25-22(26)21(15-8-2-1-3-9-15)24-23(27)28-14-20-18-12-6-4-10-16(18)17-11-5-7-13-19(17)20/h1-13,20-21H,14H2,(H,24,27)(H,25,26)/t21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCJHOCNJLMFYCV-OAQYLSRUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111524-95-9 | |

| Record name | (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-phenylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.